5-Azacytidine-13C4 is a modified nucleoside derivative of 5-azacytidine, which is a pyrimidine analog known for its role in cancer therapy and epigenetics. The compound has the molecular formula and a molecular weight of approximately 244.20 g/mol. It incorporates four carbon-13 isotopes, which are used in various analytical applications, particularly in metabolic studies and tracing experiments.
5-Azacytidine was first synthesized in the 1960s and has since been classified as an antimetabolite and an epigenetic modifier. It functions primarily as a DNA demethylating agent, influencing gene expression by inhibiting DNA methyltransferases. The incorporation of carbon-13 isotopes enhances its utility in nuclear magnetic resonance spectroscopy and mass spectrometry, allowing for detailed metabolic tracking in biological systems.
The synthesis of 5-azacytidine-13C4 has been explored through several methodologies. One notable approach involves the reaction of a bromosugar with a silyl derivative of 5-azacytosine, which allows for controlled stereochemistry during the formation of the nucleoside .
A common synthetic route includes:
The synthesis faces challenges such as low yields and decomposition due to hydrolysis of the triazine ring when exposed to water. Techniques to circumvent these issues include using anhydrous conditions and optimizing reaction times .
The molecular structure of 5-azacytidine-13C4 features a pyrimidine ring with a nitrogen atom replacing the carbon at the fifth position, which is critical for its biological activity. The incorporation of carbon-13 isotopes allows researchers to track metabolic pathways effectively.
Key structural data include:
5-Azacytidine undergoes various chemical reactions that are vital for its function as an antimetabolite:
The primary mechanism by which 5-azacytidine exerts its effects involves the inhibition of DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition leads to:
Experimental data show that treatment with 5-azacytidine results in increased expression of key regulatory proteins involved in muscle differentiation .
Relevant studies indicate that the degradation kinetics vary significantly depending on environmental conditions such as pH and temperature, impacting its application in therapeutic contexts .
5-Azacytidine-13C4 has several applications in scientific research:
The synthesis of 5-Azacytidine-13C₄ employs site-specific enrichment of the ribofuranosyl ring carbons (C2', C3', C4', C5') with the stable isotope carbon-13. This strategy preserves the bioactive triazine ring while enabling precise metabolic tracing. The predominant approach involves condensation of 5-azacytosine with isotopically enriched ribose precursors (e.g., D-ribose-13C₅), leveraging classical nucleoside synthesis routes. Key considerations include:
Table 1: Isotopic Enrichment Profile
Position | Chemical Shift (δ ppm) | Enrichment (%) |
---|---|---|
C2' | 72.8 | >97 |
C3' | 75.1 | >97 |
C4' | 83.9 | >97 |
C5' | 62.3 | >97 |
Synthesis follows a multi-step sequence to integrate the ¹³C-labeled ribose moiety while maintaining triazine ring integrity:
Table 2: Key Synthetic Reactions
Step | Reagents/Conditions | Purpose |
---|---|---|
Ring Opening | pH 7.0 buffer, 37°C | Generate reactive intermediate |
Glycosylation | SnCl₄ catalyst, acetonitrile, reflux | Couple ribose-¹³C₄ to base |
Recyclization | DMF-DMA, 60°C, 12h | Reform triazine ring |
NMR Spectroscopy:
Mass Spectrometry:
Table 3: NMR Assignments for 5-Azacytidine-13C₄
Nucleus | Chemical Shift (δ ppm) | Assignment |
---|---|---|
¹H | 8.50 | H-6 (triazine) |
¹H | 6.03 | H-1' (anomeric) |
¹³C | 90.2 | C1' (anomeric carbon) |
¹³C | 162.5 | C4 (carbonyl) |
Hydrolytic Degradation:
Thermal Stability:
Table 4: Degradation Kinetics in Aqueous Solution
Condition | Degradation Rate (k, h⁻¹) | Half-Life (h) | Primary Degradant |
---|---|---|---|
pH 2.0, 25°C | 0.198 | 3.5 | 5-Azacytosine-¹³C |
pH 7.0, 25°C | 0.014 | 49.5 | N-Formylguanylribosylurea |
pH 9.0, 25°C | 0.105 | 6.6 | Guanylribosylurea |
Analytical Challenges:
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: